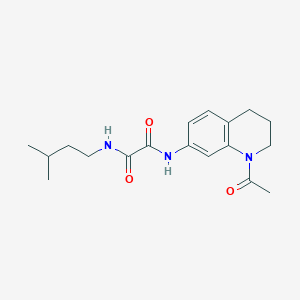
1-乙酰基-1,2,3,4-四氢喹啉-7-基-N2-异戊基草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide is a complex organic compound that belongs to the class of quinoline derivatives
科学研究应用
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydroquinoline with isopentyloxalamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethylene glycol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
作用机制
The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 1-acetyl-1,2,3,4-tetrahydroquinoline
- N2-isopentyloxalamide
- 4-hydroxy-2-quinolones
Uniqueness
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the quinoline moiety with the isopentyloxalamide group makes it a valuable compound for various applications in research and industry.
生物活性
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core, which is known for various biological activities. Its structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide |
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 898466-33-6 |
Anticancer Properties
Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by modulating key signaling pathways such as the PI3K/AKT pathway. This pathway is crucial for cell survival and proliferation, suggesting that N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide may also possess similar anticancer effects.
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoline derivatives has been explored in various studies. For example, certain analogs have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .
The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide likely involves interaction with specific molecular targets within biological systems:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression or neurodegeneration.
- Receptor Modulation: It could modulate receptor activity that regulates cell survival and apoptosis.
These interactions can lead to altered cellular responses and potentially therapeutic effects in various diseases.
Case Studies and Research Findings
A study focusing on the synthesis and evaluation of similar compounds highlighted their potential in treating autoimmune diseases by modulating immune responses through RORγt inhibition. Although this study did not directly test N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide, it underscores the relevance of its structural class in developing therapeutics for complex diseases .
Another investigation into the neuroprotective capabilities of related compounds found that certain derivatives could significantly reduce neuronal cell death in vitro. This reinforces the hypothesis that N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide may also confer neuroprotective benefits .
Summary of Biological Activities
属性
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12(2)8-9-19-17(23)18(24)20-15-7-6-14-5-4-10-21(13(3)22)16(14)11-15/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,19,23)(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDDEQCVHQZIAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














